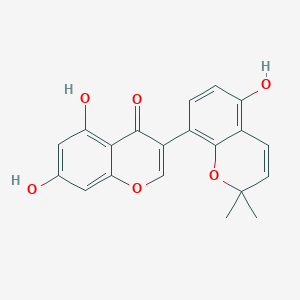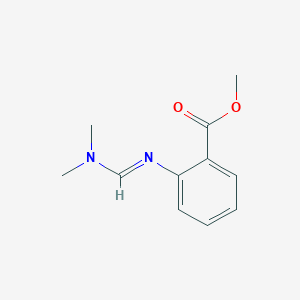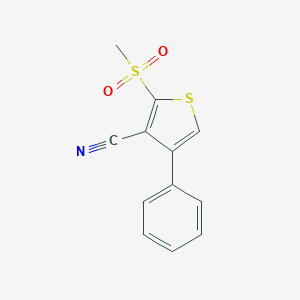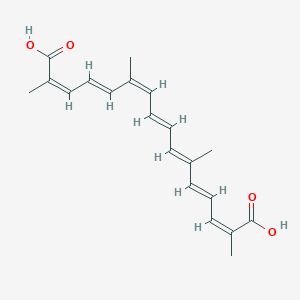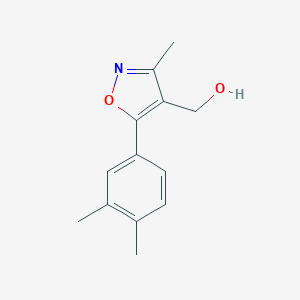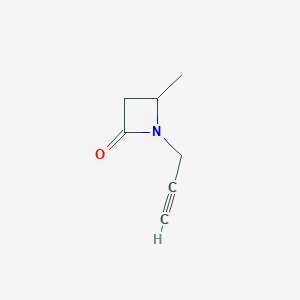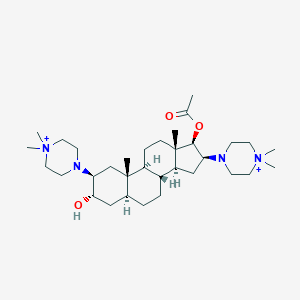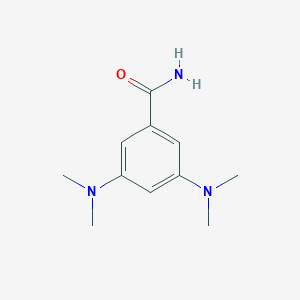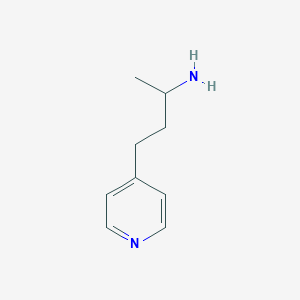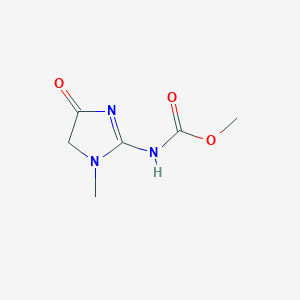
tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide, also known as Boc-Ala-Ala-Pro-Glu-pNA, is a peptide substrate that is commonly used in biochemical and physiological research. This peptide is synthesized using solid-phase peptide synthesis and is used to study the enzymatic activity of proteases such as chymotrypsin and trypsin.
作用机制
Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is a chromogenic substrate that is cleaved by proteases such as chymotrypsin and trypsin. The cleavage of the peptide bond between the glutamic acid and the pNA group results in the release of p-nitroaniline, which absorbs light at a wavelength of 405 nm. The rate of p-nitroaniline release can be used to measure the activity of the protease.
Biochemical and Physiological Effects:
tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA does not have any direct biochemical or physiological effects. However, it is used to study the activity of proteases, which play important roles in many biological processes. Proteases are involved in the digestion of food, the clotting of blood, and the regulation of inflammation.
实验室实验的优点和局限性
One advantage of using tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA as a substrate for proteases is that it is a chromogenic substrate, which allows for easy measurement of protease activity. Additionally, this peptide is relatively inexpensive and easy to synthesize. However, one limitation of using tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is that it may not be an ideal substrate for all proteases. Some proteases may prefer different substrates, which may result in inaccurate measurements of protease activity.
未来方向
There are many potential future directions for research involving tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA. One area of research could involve the development of new protease inhibitors, which could be used to treat diseases such as cancer and inflammation. Additionally, researchers could investigate the role of proteases in various biological processes, such as wound healing and tissue repair. Finally, new substrates could be developed that are more specific for certain proteases, allowing for more accurate measurements of protease activity.
合成方法
The synthesis of tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a solid support, with the peptide chain being elongated from the C-terminus to the N-terminus. The Boc group is used to protect the N-terminal amine group of the peptide, while the pNA group is used as a chromogenic substrate for protease activity.
科学研究应用
Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is widely used in scientific research to study the enzymatic activity of proteases. This peptide is used as a substrate for proteases such as chymotrypsin and trypsin, allowing researchers to measure the kinetic parameters of these enzymes. This information can be used to better understand the role of proteases in various biological processes, including digestion, blood clotting, and inflammation.
属性
CAS 编号 |
117722-95-9 |
|---|---|
分子式 |
C27H38N6O10 |
分子量 |
606.6 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-(N-[(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C27H38N6O10/c1-15(30-26(40)43-27(3,4)5)22(35)29-16(2)23(36)31-14-6-7-19(31)24(37)32(20(25(38)39)12-13-21(28)34)17-8-10-18(11-9-17)33(41)42/h8-11,15-16,19-20H,6-7,12-14H2,1-5H3,(H2,28,34)(H,29,35)(H,30,40)(H,38,39)/t15-,16-,19-,20-/m0/s1 |
InChI 键 |
HCAUHBOLWYMLRJ-FVCZOJIISA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
其他 CAS 编号 |
117722-95-9 |
序列 |
AAPQ |
同义词 |
Boc-Ala-Ala-Pro-Glu-pNA tert-butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




